Welcome to the BenchChem Online Store!
molecular formula C8H7BrClNO2 B1395880 Methyl 2-amino-5-bromo-4-chlorobenzoate CAS No. 765211-09-4

Methyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No. B1395880
M. Wt: 264.5 g/mol
InChI Key: ZPXIVPLXMVFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09217004B2

Procedure details

To a solution of methyl 2-amino-4-chlorobenzoate (20.0 g, 108 mmol) in DMF (200 mL) was added N-bromosuccinimide (19.2 g, 108 mmol) in one portion and stirred overnight at room temperature. The resulting solids were filtered off and dissolved in toluene, dried with Na2SO4, and concentrated to give methyl 2-amino-5-bromo-4-chlorobenzoate (26.47 g, 93%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:13]N1C(=O)CCC1=O>CN(C=O)C>[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([Br:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Cl
Name
Quantity
19.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 26.47 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.